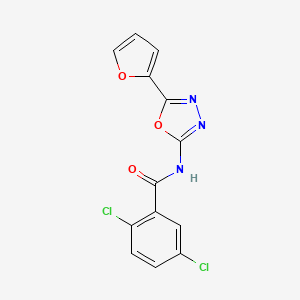

2,5-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-substituted-5-(2-benzo(b)furan)-1,3,4-oxadiazoles, typically involves nucleophilic substitution reactions. These reactions can start from chloromethylene derivatives and involve interactions with arylamine or sodium phenoxide under specific conditions, such as microwave irradiation, to yield the desired oxadiazole derivatives. The process is characterized by its efficiency and the ability to produce a variety of substituted oxadiazoles with potential biological activities (Liu Zhe, 2009).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic methods, including IR, 1H NMR, and elemental analysis. These techniques allow for the detailed characterization of the synthesized molecules, providing insight into their structural integrity and the presence of desired functional groups (Quan Zheng-jun, 2007).

Chemical Reactions and Properties

Oxadiazole derivatives, including those containing furan rings, are known to undergo various chemical reactions, reflecting their reactive nature and potential for further chemical modifications. Such reactions can include electrophilic substitution, nitration, bromination, formylation, and acylation, demonstrating the versatility of these compounds for synthetic chemistry applications (А. Aleksandrov, М. М. El’chaninov, 2017).

Physical Properties Analysis

The physical properties of 2,5-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide and related compounds, such as solubility, melting point, and crystallinity, are crucial for understanding their behavior in different environments and applications. These properties are typically assessed using various analytical techniques, including X-ray diffraction studies, which provide information on the compound's crystalline structure and stability (P. Sharma et al., 2016).

Scientific Research Applications

Antiplasmodial Activity

Research has shown that compounds structurally related to 2,5-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, particularly those incorporating 1,3,4-oxadiazole and furan moieties, exhibit promising antiplasmodial activities. These activities are observed against various strains of Plasmodium falciparum, the parasite responsible for malaria. The effectiveness of these compounds is influenced by the nature of the acyl moiety, with benzamides displaying significant activity. It has been demonstrated that the substitution pattern on the phenyl ring can affect both the activity and cytotoxicity of these compounds, highlighting the importance of structural modifications in enhancing antiplasmodial efficacy while minimizing toxicity to host cells (Hermann et al., 2021).

Energetic Materials

Compounds containing 1,3,4-oxadiazole rings, similar to this compound, have been explored for their potential as energetic materials. These materials exhibit good thermal stabilities and acceptable sensitivity values, making them comparable to well-known explosives like RDX. The structural features, such as extensive hydrogen bonding interactions, contribute to their energetic properties, showcasing their potential in the development of advanced explosive and propellant formulations (Tang et al., 2015).

Anticancer Properties

The oxadiazole and furan components of this compound are key structural elements in derivatives exhibiting various biological activities, including anticancer properties. Derivatives of the oxadiazole nucleus, such as 1,3,4-oxadiazoles, have been identified for their potential in drug development due to their broad range of chemical and biological properties. These derivatives show activities against multiple cancer cell lines, underscoring the therapeutic potential of oxadiazole or furadiazole-containing compounds in cancer treatment (Siwach & Verma, 2020).

Tyrosinase Inhibition

Furan-oxadiazole hybrids, such as the compound , have been investigated for their tyrosinase inhibition activity. These structural hybrids are significant in pharmacology and medicinal chemistry, offering therapeutic potential in various fields. Notably, benzofuran-oxadiazole molecules incorporating S-alkylated amide linkages synthesized via ultrasonic irradiation have exhibited significant bacterial tyrosinase inhibition, surpassing the activity of the standard drug ascorbic acid. This suggests the potential of such compounds in applications related to skin whitening and the treatment of malignant melanoma, emphasizing the importance of furan-oxadiazole derivatives in developing new therapeutic agents with minimal side effects (Irfan et al., 2022).

Mechanism of Action

Target of Action

The compound contains a benzamide moiety, which is found in many bioactive compounds and can interact easily with biopolymers in the living system . It also contains a furan ring and an oxadiazole ring, which are common in many pharmaceuticals and could potentially interact with various biological targets.

properties

IUPAC Name |

2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3O3/c14-7-3-4-9(15)8(6-7)11(19)16-13-18-17-12(21-13)10-2-1-5-20-10/h1-6H,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBMDIJCOJKDSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate](/img/structure/B2492600.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2492605.png)

![N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2492608.png)

![(NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B2492616.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2492618.png)

![4-[[4-(Difluoromethoxy)phenyl]methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2492621.png)

![N-(4-ethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2492622.png)